Boc-MeThr(Bzl)-OH

Descripción general

Descripción

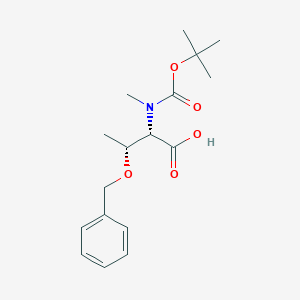

Boc-MeThr(Bzl)-OH: N-tert-butoxycarbonyl-O-benzyl-L-threonine , is a derivative of the amino acid threonine. It is commonly used in peptide synthesis as a protected form of threonine, where the amino group is protected by the tert-butoxycarbonyl (Boc) group and the hydroxyl group is protected by the benzyl (Bzl) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butoxycarbonyl-O-benzyl-L-threonine typically involves the protection of the amino and hydroxyl groups of L-threonine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is protected by benzylation using benzyl bromide and a base like sodium hydride. The reaction conditions usually involve anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reactions.

Industrial Production Methods: Industrial production of N-tert-butoxycarbonyl-O-benzyl-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents. The reactions are carefully monitored and controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection Reactions: The Boc and Bzl protecting groups can be removed under specific conditions. Boc deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane, while Bzl deprotection is done using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Substitution Reactions: The hydroxyl group of threonine can undergo substitution reactions to form various derivatives.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to form a ketone or reduced to form an alcohol.

Common Reagents and Conditions:

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Bzl Deprotection: Hydrogenation with palladium on carbon.

Substitution Reactions: Various alkyl halides and bases.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed:

Deprotected Threonine: L-threonine after removal of Boc and Bzl groups.

Substituted Threonine Derivatives: Various threonine derivatives depending on the substituents used.

Aplicaciones Científicas De Investigación

Applications in Peptide Synthesis

The primary application of Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl is in solid-phase peptide synthesis (SPPS). The compound serves as a building block for synthesizing various peptides through the following methods:

-

Peptide Coupling Reactions :

- Boc-MeThr(Bzl)-OH can react with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form dipeptides or longer peptide chains .

- The Boc protecting group can be removed under acidic conditions, allowing further functionalization or incorporation into larger peptide structures.

- Safety-Catch Linkers :

-

Structure-Activity Relationship Studies :

- Research has demonstrated that peptides synthesized using Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl exhibit significant pharmacological activity. For instance, modifications at the C-terminus of peptides can influence binding affinities at opioid receptors, showcasing the importance of this compound in drug discovery .

Case Study 1: Optimization of Peptide Synthesis

A study focused on optimizing peptide synthesis using Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl revealed that varying the conditions during SPPS could significantly affect the yield and purity of the final product. The use of DCC as a coupling agent was shown to enhance the efficiency of bond formation between amino acids, leading to higher yields of desired peptides .

Case Study 2: Pharmacological Evaluation

In another investigation, researchers synthesized a series of peptides incorporating Boc-N-Methyl-Tyrosine(Benzyl)-Hydroxyl to evaluate their activity as substance P antagonists. The findings indicated that specific structural modifications could enhance receptor binding affinity, thus providing insights into designing more effective therapeutic agents .

Mecanismo De Acción

The mechanism of action of N-tert-butoxycarbonyl-O-benzyl-L-threonine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc and Bzl protecting groups prevent unwanted side reactions during the synthesis process. Once the peptide chain is assembled, the protecting groups are removed to yield the final peptide product. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological function.

Comparación Con Compuestos Similares

N-tert-butoxycarbonyl-L-threonine: Similar to N-tert-butoxycarbonyl-O-benzyl-L-threonine but without the benzyl protection on the hydroxyl group.

N-tert-butoxycarbonyl-O-methyl-L-threonine: Similar but with a methyl group instead of a benzyl group on the hydroxyl group.

N-tert-butoxycarbonyl-O-acetyl-L-threonine: Similar but with an acetyl group on the hydroxyl group.

Uniqueness: N-tert-butoxycarbonyl-O-benzyl-L-threonine is unique due to the presence of both Boc and Bzl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The benzyl group offers additional protection to the hydroxyl group, making it particularly useful in complex peptide synthesis where multiple protecting groups are required.

Actividad Biológica

Boc-MeThr(Bzl)-OH (tert-butyloxycarbonyl-2-methylthreonine benzyl ester) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis methods, and applications based on a review of various studies and patents.

Chemical Structure:

- Molecular Formula: C22H27NO5

- Molecular Weight: 385.5 g/mol

- CAS Number: 64263-80-5

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the use of protecting groups like Boc for the amino function and Bzl for the side chain. The Boc group can be removed under mild acidic conditions, allowing for further modifications or coupling reactions with other amino acids to form peptides .

Biological Activity

This compound exhibits various biological activities, primarily due to its role as a building block in peptide synthesis. Its derivatives have been studied for their potential therapeutic applications, particularly in neuropharmacology.

1. Neuropharmacological Studies

Research has indicated that compounds derived from this compound may interact with opioid receptors and neurokinin receptors. These interactions are crucial for developing analgesics and treatments for neuropathic pain. For instance, a study evaluated bifunctional compounds that incorporated similar structures, demonstrating significant selectivity towards δ-opioid receptors over μ-opioid receptors, which is vital for minimizing side effects associated with opioid therapies .

2. Antagonistic Properties

The compound has shown promise as an antagonist in receptor-mediated pathways. A related study highlighted that derivatives could effectively inhibit substance P, a neuropeptide involved in pain transmission, thus providing insights into potential analgesic applications .

Case Study 1: Synthesis and Evaluation of Bifunctional Ligands

In a systematic study, researchers synthesized bifunctional ligands incorporating this compound derivatives. These ligands were tested for their binding affinities to human δ-opioid and NK1 receptors. The results indicated that certain modifications enhanced the selectivity and efficacy of these compounds, suggesting that this compound could serve as a valuable scaffold in drug design .

Case Study 2: Peptide Synthesis

Another investigation focused on the use of this compound in synthesizing cyclic peptides through SPPS methods. The resulting peptides exhibited enhanced biological activity compared to their linear counterparts, underscoring the importance of structural conformation in receptor interaction .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2S,3R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-12(22-11-13-9-7-6-8-10-13)14(15(19)20)18(5)16(21)23-17(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,20)/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNYZJGZSJUGU-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427133 | |

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64263-80-5 | |

| Record name | Boc-N-Me-Thr(Bzl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.